Dikanamycin A tris(sulphate)
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
94237-36-2 |
|---|---|
Molecular Formula |
C36H78N8O34S3 |
Molecular Weight |
1263.2 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid |
InChI |
InChI=1S/2C18H36N4O11.3H2O4S/c2*19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;3*1-5(2,3)4/h2*4-18,23-29H,1-3,19-22H2;3*(H2,1,2,3,4)/t2*4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-;;;/m11.../s1 |
InChI Key |
HDUTZUVIDICCPM-ZDKOLONZSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N.C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Advanced Structural Characterization and Conformational Analysis of Dikanamycin a Tris Sulphate
Application of High-Resolution Spectroscopic Techniques
High-resolution spectroscopic methods are indispensable for delineating the complex structure of Dikanamycin A tris(sulphate) in solution, providing insights into its stereochemistry, connectivity, and the spatial arrangement of its constituent atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed molecular structure of organic molecules in solution. For aminoglycoside antibiotics like Dikanamycin A tris(sulphate), NMR is crucial for the complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals, which in turn reveals the stereochemical relationships between different parts of the molecule.
Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for a Kanamycin (B1662678) A Derivative in D₂O:
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1' | 5.45 (d, J=3.5 Hz) | 100.2 |
| 2' | 3.60 (dd, J=10.0, 3.5 Hz) | 72.5 |
| 3' | 3.85 (t, J=9.5 Hz) | 73.8 |
| 4' | 3.40 (t, J=9.5 Hz) | 70.1 |
| 5' | 4.15 (m) | 73.2 |
| 6'a | 3.30 (dd, J=13.5, 5.0 Hz) | 41.8 |
| 6'b | 3.15 (dd, J=13.5, 2.5 Hz) |
Note: The data presented is illustrative for a Kanamycin A derivative and serves as an example of the type of data obtained from NMR analysis. Actual chemical shifts for Dikanamycin A tris(sulphate) may vary.
Mass spectrometry (MS) is a vital analytical technique for the confirmation of the molecular weight and elemental composition of Dikanamycin A tris(sulphate). High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.
Tandem mass spectrometry (MS/MS) is employed to gain structural insights through fragmentation analysis. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, it is possible to deduce the sequence of the sugar units and the location of the sulphate groups. The fragmentation patterns of aminoglycosides are well-characterized and typically involve glycosidic bond cleavages and cross-ring cleavages, providing a fingerprint of the molecule's structure. This technique is particularly useful for identifying and locating modifications on the aminoglycoside scaffold.
Expected Mass Spectrometry Data for Dikanamycin A tris(sulphate):
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₈H₃₆N₄O₁₉S₃ |
| Monoisotopic Mass | 724.1085 u |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Observed m/z (M+H)⁺ | 725.1158 |
| Major Fragmentation Pathways | Glycosidic bond cleavages, loss of SO₃ |
Note: The presented data is theoretical and based on the chemical structure of Dikanamycin A tris(sulphate).
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in Dikanamycin A tris(sulphate) and their chemical environment. These techniques are sensitive to the vibrations of chemical bonds and can be used to confirm the presence of key structural motifs.
In the IR spectrum of Dikanamycin A tris(sulphate), characteristic absorption bands for hydroxyl (-OH), amine (-NH₂), C-O, and C-N stretching vibrations are expected. The presence of the sulphate groups would be confirmed by strong absorption bands corresponding to the S=O and S-O stretching vibrations.
Key Vibrational Bands Expected for Dikanamycin A tris(sulphate):
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|
| O-H / N-H | 3200-3600 | Stretching |
| C-H | 2800-3000 | Stretching |
| S=O (Sulphate) | 1210-1270 | Asymmetric Stretching |
| S-O (Sulphate) | 1030-1070 | Symmetric Stretching |
| C-O | 1000-1200 | Stretching |
Note: The wavenumbers are approximate and can be influenced by the molecular environment and intermolecular interactions.
Crystallographic Approaches to Three-Dimensional Structure
While spectroscopic methods provide detailed structural information in solution, X-ray crystallography offers the unparalleled ability to determine the precise three-dimensional arrangement of atoms in the solid state at atomic resolution.
Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration and conformational preferences of a molecule. Obtaining suitable crystals of Dikanamycin A tris(sulphate) is a critical and often challenging step. If successful, the resulting electron density map can be used to build a detailed atomic model of the molecule. This model would reveal the exact bond lengths, bond angles, and torsion angles, providing a static picture of the molecule's preferred conformation in the crystalline state. This information is invaluable for understanding the structural basis of its biological activity. While specific crystallographic data for Dikanamycin A tris(sulphate) is not publicly available, studies on related kanamycin derivatives have provided significant insights into their solid-state conformations.
To understand how Dikanamycin A tris(sulphate) interacts with its biological targets, such as the bacterial ribosome, co-crystallization studies are essential. By obtaining a crystal of the compound bound to its target and solving the structure using X-ray diffraction, the specific molecular interactions responsible for its activity can be visualized. These interactions may include hydrogen bonds, electrostatic interactions, and van der Waals contacts. Such structural insights are instrumental in structure-based drug design, enabling the development of new aminoglycoside derivatives with improved efficacy and reduced side effects.
Computational Modeling of Dikanamycin A tris(sulphate) Conformations
Computational modeling serves as a powerful tool to complement experimental data, offering insights into the three-dimensional structure, flexibility, and reactivity of molecules at an atomic level. For a molecule like Dikanamycin A tris(sulphate), with its multiple chiral centers and flexible glycosidic linkages, computational approaches are invaluable for understanding its bioactive conformation and interaction with biological targets.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the conformational landscape of Dikanamycin A tris(sulphate) in various environments, such as in aqueous solution or when bound to its target, typically a ribosomal RNA site.
The inherent flexibility of aminoglycosides is a key determinant of their biological activity, allowing them to adapt their shape to fit into diverse RNA targets. ucsd.edunih.govh1.co MD simulations of related aminoglycosides, such as paromomycin and neomycin, have shown that the glycosidic bonds connecting the sugar rings are the primary source of this flexibility. ucsd.edunih.govnih.gov These simulations reveal that the molecule is not static but rather exists as an ensemble of interconverting conformations.
Key insights from MD studies on similar aminoglycosides, which are expected to be applicable to Dikanamycin A tris(sulphate), include:
Conformational Plasticity: The molecule likely explores a wide range of conformations in solution, characterized by significant rotations around the glycosidic linkages. ucsd.edunih.gov
Role of Solvent: Water molecules play a crucial role in stabilizing different conformations through hydrogen bonding and can mediate interactions between the aminoglycoside and its binding partner. nih.gov
Binding-Induced Conformational Selection: Upon binding to its biological target, a specific, more compact conformation is often selected from the ensemble of conformations present in solution. ucsd.edu
Interactive Data Table: Representative Dihedral Angle Fluctuations for Key Glycosidic Linkages in an Aminoglycoside (Illustrative)
This table presents hypothetical, yet representative, data for the principal dihedral angles that define the conformation of a molecule like Dikanamycin A tris(sulphate), based on typical values observed in MD simulations of other aminoglycosides.
| Glycosidic Linkage | Dihedral Angle (Φ) | Mean Value (degrees) | Standard Deviation (degrees) | Dihedral Angle (Ψ) | Mean Value (degrees) | Standard Deviation (degrees) |
| Ring I - Ring II | C1'-O-C4 | 175.2 | 15.3 | H1'-C1'-O-C4 | -178.1 | 12.5 |
| Ring II - Ring III | C1''-O-C5' | 168.9 | 18.1 | H1''-C1''-O-C5' | 175.4 | 14.8 |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a lens into the electronic makeup of a molecule, providing information on orbital energies, charge distribution, and the nature of chemical bonds. buketov.edu.kz For Dikanamycin A tris(sulphate), these methods can elucidate the intramolecular interactions that stabilize its three-dimensional structure and govern its reactivity.
Studies on aminoglycosides like sisomicin and gentamicin (B1671437) using DFT have highlighted the importance of intramolecular hydrogen bonds in defining their conformational preferences. buketov.edu.kz These calculations can precisely determine the strength and geometry of such bonds. Natural Bond Orbital (NBO) analysis, a common technique used in conjunction with quantum chemical calculations, can further quantify the stabilizing effects of electron delocalization between donor and acceptor orbitals within the molecule. buketov.edu.kz
For Dikanamycin A tris(sulphate), quantum chemical calculations would be expected to reveal:
Intramolecular Hydrogen Bonding Network: A complex network of hydrogen bonds involving the numerous hydroxyl and amino groups, which would significantly influence the molecule's preferred conformation. buketov.edu.kz The sulphate groups would also act as prominent hydrogen bond acceptors.
Electrostatic Potential: The distribution of charge across the molecule, highlighting the positively charged amino groups and the negatively charged sulphate groups, which are critical for its electrostatic-driven binding to the negatively charged phosphate (B84403) backbone of RNA. ucsd.edu
Reactivity Indices: Identification of the most likely sites for chemical reactions, such as protonation or interaction with other molecules, based on the calculated electron densities and orbital energies.
Interactive Data Table: Calculated Properties of Key Intramolecular Hydrogen Bonds in an Aminoglycoside (Illustrative)
This table provides illustrative data on the properties of intramolecular hydrogen bonds that would be expected in Dikanamycin A tris(sulphate), based on quantum chemical calculations performed on similar aminoglycosides.
| Donor Atom-H | Acceptor Atom | H···A Distance (Å) | D-H···A Angle (degrees) | Delocalization Energy (kcal/mol) |
| O3'-H | O5'' | 2.15 | 155.2 | 3.5 |
| N6'-H | O5' | 2.28 | 148.9 | 2.8 |
| N2''-H | O4'' | 2.05 | 160.1 | 4.1 |
| O4''-H | O-S (Sulphate) | 1.98 | 165.7 | 5.2 |
Synthetic Methodologies and Chemical Modifications of Dikanamycin a Tris Sulphate
Development of Novel Synthetic Routes to Dikanamycin A tris(sulphate)
A key challenge in the synthesis of aminoglycosides is the selective modification of the numerous amino and hydroxyl groups present in the molecule. Modern synthetic routes employ advanced protecting group strategies to achieve high regioselectivity, which is crucial for the introduction of modifications at specific sites to enhance biological activity. For instance, the synthesis of novel derivatives often involves the protection of amino groups with moieties like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), allowing for selective manipulation of the hydroxyl groups.
The introduction of the tris(sulphate) groups is a critical step that is believed to enhance the molecule's interaction with its ribosomal target and potentially reduce susceptibility to certain resistance enzymes. The sulphation of aminoglycosides can be achieved using various sulphating agents, with the choice of reagent and reaction conditions being critical to control the degree and position of sulphation.
Below is a proposed novel synthetic route for Dikanamycin A tris(sulphate), drawing upon established methodologies for aminoglycoside synthesis and modification. This route emphasizes efficiency and selectivity.
Table 1: Proposed Novel Synthetic Route for Dikanamycin A tris(sulphate)
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Per-N-protection of Dikanamycin A | Di-tert-butyl dicarbonate (Boc)2O, Triethylamine (Et3N), Dimethylformamide (DMF), Room Temperature | Protection of all amino groups to allow for selective modification of hydroxyl groups. |
| 2 | Regioselective O-silylation | Tert-butyldimethylsilyl chloride (TBDMSCl), Imidazole, Pyridine, -20°C to 0°C | Selective protection of primary hydroxyl groups to direct sulphation to other positions. |
| 3 | Sulphation | Sulphur trioxide pyridine complex (SO3·py), Pyridine, 80°C | Introduction of sulphate groups onto the unprotected hydroxyl groups. |
| 4 | Desilylation | Tetrabutylammonium fluoride (TBAF), Tetrahydrofuran (THF), Room Temperature | Removal of silyl protecting groups from the hydroxyl groups. |
| 5 | Deprotection of Amino Groups | Trifluoroacetic acid (TFA), Dichloromethane (DCM), 0°C to Room Temperature | Removal of Boc protecting groups to yield the final Dikanamycin A tris(sulphate). |
This proposed synthetic route offers a streamlined approach to the synthesis of Dikanamycin A tris(sulphate). The use of modern protecting group strategies and selective sulphation methods allows for a high degree of control over the final product's structure. Further research into optimizing reaction conditions and exploring alternative protecting groups and sulphating agents could lead to even more efficient and scalable synthetic processes.
The chemical modification of the core Dikanamycin A structure is another critical area of research. These modifications are designed to create derivatives with improved antibacterial activity, a broader spectrum of activity, and the ability to overcome common mechanisms of bacterial resistance, such as enzymatic modification of the antibiotic. mdpi.comnih.govresearchgate.net
Common strategies for chemical modification include alterations at various positions of the aminoglycoside scaffold. For example, modifications at the 2'- and 6''-positions of Kanamycin (B1662678) A have been shown to be particularly effective in creating derivatives that can evade bacterial resistance mechanisms. mdpi.comnih.govnih.gov These modifications can involve the introduction of different functional groups, such as amino, guanidino, or pyridinium groups, which can alter the molecule's binding affinity for the bacterial ribosome and its susceptibility to inactivating enzymes. nih.govnih.gov
Table 2: Examples of Chemical Modifications on the Dikanamycin A Scaffold (based on Kanamycin A derivatives)
| Modification Site | Type of Modification | Rationale |
| 2'-position | Introduction of an O-(2-aminoethyl) group | To overcome resistance mediated by aminoglycoside-modifying enzymes like AAC(2'). mdpi.com |
| 6''-position | Addition of protonatable groups (e.g., amino, guanidino) | To enhance antibacterial activity and reduce the influence of resistance mechanisms associated with elongation factor G mutations. nih.govnih.gov |
| 6''-position | Derivatization with sulfonylacetamide functionalities | To create amphiphilic derivatives with potential activity against a broader range of bacteria, including Mycobacterium tuberculosis. publish.csiro.au |
| N-6'-position | Synthesis of sulfonamide-containing derivatives | To probe the mechanism of aminoglycoside N-6'-acetyltransferases and develop inhibitors of these resistance enzymes. nih.govnih.govresearchgate.net |
The development of these novel synthetic routes and chemical modifications is essential for maintaining the clinical utility of aminoglycoside antibiotics in the face of rising antimicrobial resistance. By creating new derivatives of compounds like Dikanamycin A, researchers aim to provide effective treatment options for bacterial infections that are currently difficult to treat.
Molecular and Cellular Mechanisms of Action of Dikanamycin a Tris Sulphate
Interactions with Ribosomal RNA and Inhibition of Protein Synthesis
The primary molecular target of Kanamycin (B1662678) A is the 30S ribosomal subunit of prokaryotic ribosomes. drugbank.comcreative-diagnostics.com By binding to a specific site on the 16S ribosomal RNA (rRNA) component of this subunit, Kanamycin A disrupts the fidelity of protein synthesis, leading to the production of nonfunctional or toxic proteins and ultimately cell death. drugbank.comwikipedia.org
High-resolution structural studies, including X-ray crystallography and cryo-electron microscopy, have been instrumental in elucidating the precise interactions between aminoglycoside antibiotics and the ribosome. oup.com These studies have revealed that Kanamycin A binds to the A-site of the 16S rRNA. nih.govresearchgate.net The binding pocket is highly conserved across many bacterial species and involves specific nucleotides, including A1408 and G1491. creative-diagnostics.comresearchgate.net
The interaction of Kanamycin A with the A-site induces a conformational change in the rRNA, forcing two key adenine residues (A1492 and A1493) into a "flipped-out" state. mdpi.com This conformation mimics the state normally induced by the correct pairing of a codon on the mRNA with the anticodon of the incoming aminoacyl-tRNA. By locking the A-site in this conformation, Kanamycin A significantly reduces the accuracy of the decoding process, leading to the misincorporation of amino acids into the growing polypeptide chain. nih.gov
Table 1: Key Ribosomal Interactions of Kanamycin A
| Interacting Component | Specific Residues/Regions | Consequence of Interaction |
|---|---|---|
| 16S rRNA (A-site) | A1408, G1491 | High-affinity binding |
| 16S rRNA (A-site) | A1492, A1493 | Induction of "flipped-out" conformation |
Biochemical assays have been employed to study the kinetics of protein synthesis inhibition by Kanamycin A. These assays monitor the incorporation of radiolabeled amino acids into newly synthesized proteins in the presence and absence of the antibiotic. Such studies have demonstrated that Kanamycin A and other aminoglycosides cause a rapid and concentration-dependent inhibition of protein synthesis. nih.govpnas.org
The binding of Kanamycin A to the ribosome can interfere with multiple stages of translation. It can inhibit the initiation of protein synthesis, block the translocation of the ribosome along the mRNA, and cause premature termination of translation. drugbank.comnih.gov The synergistic effect observed when Kanamycin is combined with other antibiotics that target different cellular processes, such as cell wall synthesis inhibitors, can enhance the kinetics of bacterial killing. asm.org
Mechanistic Studies at the Host-Pathogen Interface
Impact on Bacterial Virulence Factor Production
There are no available studies that investigate the effect of Dikanamycin A tris(sulphate) on the production of bacterial virulence factors. Research in this area would typically involve experiments to measure the expression of toxins, adhesins, or secretion systems in various pathogenic bacteria upon exposure to the compound.
Preclinical Biological Activity Profile of Dikanamycin a Tris Sulphate
In Vitro Antimicrobial Spectrum and Potency
Kanamycin (B1662678) A, the foundational compound of Dikanamycin A tris(sulphate), is an aminoglycoside antibiotic with a spectrum of activity primarily directed against aerobic Gram-negative and some Gram-positive bacteria. drugbank.comphytotechlab.com Aminoglycosides function by binding to the bacterial 30S ribosomal subunit, which interferes with protein synthesis, leading to a bactericidal effect. drugbank.comcreative-diagnostics.com
Activity against Gram-Positive Bacterial Isolates
Kanamycin A demonstrates activity against certain Gram-positive bacteria, notably Staphylococcus species. neolab.de However, natural Kanamycin A has been reported to exhibit no significant activity against some strains of Staphylococcus haemoliticus and vancomycin-intermediate Staphylococcus aureus (VISA). nih.gov In contrast, novel synthetic conjugates of Kanamycin A have shown considerable activity against these resistant Gram-positive strains. nih.gov Kanamycin is generally not effective against Streptococci. neolab.de
Table 1: In Vitro Activity of Kanamycin A against Gram-Positive Bacteria
| Bacterial Isolate | MIC (µg/mL) | Source(s) |
|---|---|---|
| Staphylococcus aureus | No specific MIC value found in the provided results | nih.gov |
| Staphylococcus haemoliticus 602 | >64 | nih.gov |
| Vancomycin-Intermediate S. aureus (VISA) 3798 | >64 | nih.gov |
| Vancomycin-Resistant Enterococcus faecalis (VRE) 560 | >64 | nih.gov |
Activity against Gram-Negative Bacterial Isolates
Kanamycin A is recognized for its efficacy against a range of Gram-negative bacteria. phytotechlab.combiocompare.com This includes activity against Escherichia coli, Proteus species, Enterobacter aerogenes, Klebsiella pneumoniae, Serratia marcescens, and Acinetobacter species. drugbank.comnih.gov Studies have reported a Minimum Inhibitory Concentration (MIC) of 4 µg/mL for Kanamycin A against E. coli ATCC 25922. nih.gov Kanamycin is also noted to have activity against Pseudomonas species. neolab.de
Table 2: In Vitro Activity of Kanamycin A against Gram-Negative Bacteria
| Bacterial Isolate | MIC (µg/mL) | Source(s) |
|---|---|---|
| Escherichia coli ATCC 25922 | 4 | nih.gov |
Evaluation against Anaerobic Bacteria
Current literature indicates that aminoglycoside antibiotics, including kanamycin, are generally ineffective against anaerobic bacteria. drugbank.comneolab.de The mechanism of uptake for aminoglycosides into the bacterial cell is an oxygen-dependent process, which is absent in anaerobic environments. neolab.de
Antifungal Activity Evaluation
Standard Kanamycin A does not possess antifungal properties. nih.govresearchgate.net However, research has shown that the creation of amphiphilic derivatives of kanamycin, through structural modifications, can confer potent antifungal activity against a wide range of fungal strains, including those resistant to common antifungal agents. nih.govmdpi.comfrontiersin.org These modified versions, such as FG08 and K20, demonstrate a different mechanism of action, primarily by disrupting the fungal plasma membrane. researchgate.netfrontiersin.org
Efficacy against Multidrug-Resistant (MDR) Pathogens In Vitro
While natural Kanamycin A may have limited activity against certain multidrug-resistant Gram-positive strains, its conjugation with other antibiotics or chemical modifications has shown promise in overcoming resistance. nih.gov For instance, hybrid molecules of Kanamycin A and glycopeptide antibiotics have demonstrated significant activity against vancomycin-resistant clinical isolates. nih.gov Furthermore, Kanamycin A conjugated to gold nanoparticles has shown enhanced efficacy against both susceptible and resistant Gram-positive and Gram-negative bacteria. nih.gov In the context of mycobacteria, amikacin, a derivative of kanamycin, is often more active than kanamycin itself against Mycobacterium tuberculosis. asm.org
In Vitro Antitumor Activity and Selectivity
No direct evidence was found in the searched literature to support any in vitro antitumor activity for Dikanamycin A tris(sulphate) or its parent compound, Kanamycin A. While some antibiotics have been investigated for their cytotoxic effects against cancer cells, the primary mechanism of action for aminoglycosides like kanamycin is targeted at bacterial ribosomes, a mechanism not directly applicable to mammalian cells in the same way. nih.gov
Synergistic Activity of Dikanamycin A tris(sulphate) Combinations with Other Agents
No publicly available data.
Biochemical and Genetic Mechanisms of Resistance to Dikanamycin a Tris Sulphate
Enzymatic Inactivation Mechanisms
The most prevalent mechanism of resistance to aminoglycosides is the enzymatic modification of the antibiotic molecule. nih.govnih.gov This modification prevents the drug from binding to its ribosomal target. These modifications are carried out by a diverse group of enzymes known as Aminoglycoside-Modifying Enzymes (AMEs). nih.govnih.gov
AMEs are broadly categorized into three main classes based on the type of chemical modification they catalyze:
Aminoglycoside Acetyltransferases (AACs): These enzymes transfer an acetyl group from acetyl-CoA to an amino group on the aminoglycoside structure.
Aminoglycoside Phosphotransferases (APHs): These enzymes transfer a phosphate (B84403) group from ATP to a hydroxyl group on the antibiotic.
Aminoglycoside Nucleotidyltransferases (ANTs): Also known as adenylyltransferases (AADs), these enzymes transfer a nucleoside monophosphate (usually AMP) from a nucleoside triphosphate (like ATP) to a hydroxyl group of the aminoglycoside.
Kanamycin (B1662678) is susceptible to inactivation by a wide array of these enzymes, which can modify it at various positions. researchgate.netresearchgate.net
Table 1: Major Aminoglycoside-Modifying Enzymes Acting on Kanamycin
| Enzyme Class | Specific Enzyme (Example) | Modification Site on Kanamycin |
| Acetyltransferases (AAC) | AAC(2') | 2'-amino group |
| AAC(3) | 3-amino group | |
| AAC(6') | 6'-amino group | |
| Phosphotransferases (APH) | APH(2") | 2"-hydroxyl group |
| APH(3') | 3'-hydroxyl group | |
| Nucleotidyltransferases (ANT) | ANT(2") | 2"-hydroxyl group |
| ANT(4') | 4'-hydroxyl group |
This table is generated based on data from multiple sources. nih.govresearchgate.netresearchgate.netmdpi.com
Structural studies of AMEs in complex with kanamycin and other aminoglycosides have provided detailed insights into their mechanism of action. These studies reveal how the enzymes specifically recognize and bind to their aminoglycoside substrates, facilitating the transfer of the modifying group. A systematic comparison of various AME structures has identified common features in their recognition of kanamycin A. nih.govresearchgate.net The adaptability of the kanamycin molecule within the binding pockets of different enzymes has also been a subject of investigation. nih.govresearchgate.net Understanding these structural interactions is crucial for the design of new aminoglycoside derivatives that can evade enzymatic modification.
Target Site Alterations Leading to Resistance
Alterations in the bacterial ribosome, the target of aminoglycoside action, can also lead to high-level resistance. These changes prevent the antibiotic from binding effectively, thereby allowing protein synthesis to continue.
The primary target of aminoglycosides is the 16S ribosomal RNA (rRNA), a component of the 30S ribosomal subunit. researchgate.netwikipedia.org Resistance can arise from two main types of alterations to the 16S rRNA:
16S rRNA Methylation: The acquisition of genes encoding 16S rRNA methyltransferases can lead to the methylation of specific nucleotides in the A-site of the 16S rRNA, where aminoglycosides bind. oup.comembopress.orgnih.gov This methylation sterically hinders the binding of the antibiotic. For instance, methylation at positions G1405 and A1408 in the 16S rRNA is a known mechanism of resistance to kanamycin. oup.comembopress.orgnih.gov
Mutations in the 16S rRNA Gene (rrs): Point mutations in the rrs gene, which codes for the 16S rRNA, can also confer resistance. wikipedia.orgnih.gov These mutations alter the structure of the antibiotic-binding site. A common mutation associated with kanamycin resistance is a single nucleotide variant at position 1401. wikipedia.org Other mutations at positions 1400, 1406, 1409, and 1491 have also been identified in kanamycin-resistant strains. nih.govoup.com
Table 2: Common 16S rRNA Alterations Conferring Kanamycin Resistance
| Alteration Type | Position in 16S rRNA (E. coli numbering) | Consequence |
| Methylation | G1405 | High-level resistance to kanamycin and gentamicin (B1671437) |
| Methylation | A1408 | Resistance to kanamycin and apramycin |
| Mutation | A1400G | Kanamycin resistance |
| Mutation | C1401A/T | Kanamycin resistance |
| Mutation | T1406A | Kanamycin resistance |
| Mutation | A1408G | Kanamycin resistance |
| Mutation | C1409T | Kanamycin resistance |
| Mutation | G1491T | Kanamycin resistance |
This table is compiled from information found in multiple research articles. oup.comnih.govoup.comnih.gov
High-resolution crystal structures of the ribosome in complex with various antibiotics have elucidated the structural basis of resistance. nih.govelsevierpure.comweizmann.ac.il These studies show that antibiotics bind to functionally important regions of the ribosome. nih.govelsevierpure.comweizmann.ac.il Mutations or methylations in the 16S rRNA can disrupt the hydrogen bonds and other interactions that are crucial for the stable binding of aminoglycosides like kanamycin. This prevents the antibiotic from interfering with the decoding of mRNA and the translocation of tRNA, thus allowing protein synthesis to proceed. The flexibility of the nucleotides in the peptidyl transferase center (PTC) is exploited by antibiotics, and resistance mutations can alter this flexibility, hampering antibiotic binding. pnas.org
Efflux Pump Systems Mediating Dikanamycin A tris(sulphate) Resistance
Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. oup.comwikipedia.org Overexpression of these pumps can lead to reduced intracellular concentrations of the antibiotic, resulting in resistance. creative-diagnostics.com While enzymatic modification and target site alteration are often associated with high-level resistance, efflux pumps can contribute to intrinsic and low-level resistance, which can be a precursor to the development of higher-level resistance. mdpi.com
Several families of efflux pumps are involved in antibiotic resistance, including:
The Resistance-Nodulation-Division (RND) family: This is a major family of efflux pumps in Gram-negative bacteria. nih.gov
The Major Facilitator Superfamily (MFS): This is one of the largest families of transporters found in all kingdoms of life. creative-diagnostics.com
The ATP-Binding Cassette (ABC) superfamily: These pumps utilize the energy of ATP hydrolysis to transport substrates across the cell membrane. mdpi.com
The Small Multidrug Resistance (SMR) family: These are small membrane proteins that function as efflux pumps. mdpi.com
The Multidrug and Toxic Compound Extrusion (MATE) family: These pumps utilize the electrochemical gradient of ions to export drugs. mdpi.com
In the context of kanamycin resistance, efflux pumps belonging to the MFS and RND families are primarily implicated. creative-diagnostics.com The genes encoding these pumps can be located on the bacterial chromosome or on mobile genetic elements like plasmids, which facilitates their spread among bacterial populations. wikipedia.org
Table 3: Families of Efflux Pumps Involved in Antibiotic Resistance
| Efflux Pump Family | Energy Source | Common in |
| Resistance-Nodulation-Division (RND) | Proton-motive force | Gram-negative bacteria |
| Major Facilitator Superfamily (MFS) | Proton-motive force | Gram-positive and Gram-negative bacteria |
| ATP-Binding Cassette (ABC) Superfamily | ATP hydrolysis | Gram-positive and Gram-negative bacteria |
| Small Multidrug Resistance (SMR) | Proton-motive force | Gram-positive and Gram-negative bacteria |
| Multidrug and Toxic Compound Extrusion (MATE) | Sodium ion or proton gradient | Gram-positive and Gram-negative bacteria |
This table summarizes information about major efflux pump families. creative-diagnostics.commdpi.comnih.gov
Identification and Functional Characterization of Relevant Efflux Pumps
Efflux pumps are transmembrane proteins that actively transport a wide array of substrates, including antibiotics, out of the bacterial cell, thereby reducing their intracellular concentration to sub-therapeutic levels. latrobe.edu.au Several superfamilies of efflux pumps have been identified in bacteria, including the Resistance-Nodulation-Division (RND), Major Facilitator Superfamily (MFS), Small Multidrug Resistance (SMR), Multidrug and Toxic Compound Extrusion (MATE), and ATP-Binding Cassette (ABC) superfamilies. nih.govfrontiersin.org
While direct studies specifically identifying efflux pumps for Dikanamycin A tris(sulphate) are limited, extensive research on aminoglycoside resistance provides strong evidence for their involvement. Aminoglycosides are known substrates for certain RND-type efflux pumps, which are particularly prominent in Gram-negative bacteria and contribute significantly to intrinsic and acquired multidrug resistance. frontiersin.orgmdpi.com
In Pseudomonas aeruginosa, a notorious opportunistic pathogen, the MexAB-OprM efflux pump of the RND family is a key player in intrinsic resistance to a broad range of antimicrobials. researchgate.netnih.gov While its primary substrates are often other classes of antibiotics, its broad specificity suggests a potential role in the efflux of aminoglycosides like Dikanamycin A tris(sulphate). Overexpression of the mexAB-oprM operon is a common mechanism of acquired multidrug resistance in clinical isolates of P. aeruginosa. nih.gov Similarly, the AdeABC efflux pump in Acinetobacter baumannii is known to confer resistance to a variety of antibiotics, including aminoglycosides. mdpi.com
In Gram-positive bacteria such as Staphylococcus aureus, efflux pumps belonging to the MFS, like NorA, are major contributors to antibiotic resistance. nih.govfrontiersin.org While NorA is primarily associated with resistance to fluoroquinolones and other cationic compounds, the broad substrate profiles of many MFS pumps warrant investigation into their potential to transport aminoglycosides like Dikanamycin A tris(sulphate).
The functional characterization of these pumps involves a combination of genetic and biochemical approaches. Gene knockout studies, where the gene encoding a specific efflux pump is deleted, are used to assess the impact on the minimum inhibitory concentration (MIC) of the antibiotic. An increase in susceptibility to Dikanamycin A tris(sulphate) in the knockout strain compared to the wild-type would indicate that the pump is involved in its efflux. Furthermore, transport assays using inverted membrane vesicles can directly measure the uptake and efflux of the radiolabeled antibiotic, providing definitive evidence of its transport by a specific pump.
| Efflux Pump Superfamily | Examples of Pumps | Bacterial Species | Known or Potential Substrates |
| Resistance-Nodulation-Division (RND) | MexAB-OprM, AdeABC | Pseudomonas aeruginosa, Acinetobacter baumannii | Broad spectrum including aminoglycosides |
| Major Facilitator Superfamily (MFS) | NorA | Staphylococcus aureus | Fluoroquinolones, potential for aminoglycosides |
| ATP-Binding Cassette (ABC) | - | Various | Aminoglycosides |
Inhibitors of Efflux Pumps to Restore Susceptibility
The critical role of efflux pumps in antibiotic resistance has led to the development of efflux pump inhibitors (EPIs) as a promising strategy to restore the efficacy of existing antibiotics. nih.govresearchgate.net EPIs act by blocking the function of efflux pumps, thereby increasing the intracellular concentration of the antibiotic and resensitizing the bacteria.
Several compounds have been identified as potential inhibitors of various efflux pump families. For instance, phenylalanine-arginine β-naphthylamide (PAβN) is a well-characterized broad-spectrum inhibitor of RND-type efflux pumps. liabjournal.com While its clinical application has been hampered by toxicity concerns, it serves as a valuable research tool to investigate the contribution of RND pumps to antibiotic resistance. Studies combining PAβN with aminoglycosides against clinical isolates overexpressing RND pumps could provide insights into their role in Dikanamycin A tris(sulphate) resistance.
Other compounds, such as carbonyl cyanide m-chlorophenylhydrazone (CCCP), act by dissipating the proton motive force that powers many efflux pumps. jidc.org The use of CCCP in susceptibility testing can indicate the involvement of efflux in resistance; a significant decrease in the MIC of Dikanamycin A tris(sulphate) in the presence of CCCP would suggest that efflux is a key resistance mechanism. jidc.org
Research into novel EPIs is an active area, with many compounds from natural and synthetic sources being investigated. The development of potent and non-toxic EPIs that can be co-administered with antibiotics like Dikanamycin A tris(sulphate) holds great promise for combating multidrug-resistant infections.
| Efflux Pump Inhibitor | Target Pump Family | Mechanism of Action | Potential to Restore Susceptibility to Dikanamycin A tris(sulphate) |
| Phenylalanine-arginine β-naphthylamide (PAβN) | RND | Competitive inhibition | High, by blocking RND-mediated efflux |
| Carbonyl cyanide m-chlorophenylhydrazone (CCCP) | RND, MFS, MATE, SMR | Dissipates proton motive force | High, by inhibiting energy source of multiple pumps |
| Verapamil | ABC | Blocks ATP-dependent transport | Moderate, by inhibiting ABC transporters that may efflux aminoglycosides |
Permeability Barriers and Biofilm-Associated Resistance Phenotypes
Beyond active efflux, bacteria can also resist antibiotics by limiting their entry into the cell. The outer membrane of Gram-negative bacteria, in particular, serves as a formidable permeability barrier. nih.govnih.gov This barrier can be further fortified to reduce the influx of antibiotics like Dikanamycin A tris(sulphate).
Reduced expression or modification of porins, which are protein channels in the outer membrane that allow the passage of hydrophilic molecules, can significantly decrease the uptake of aminoglycosides. nih.gov This mechanism often works in concert with efflux pumps to achieve higher levels of resistance.
A particularly challenging aspect of bacterial resistance is the formation of biofilms. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS). liabjournal.comnih.gov Bacteria within biofilms exhibit a dramatically increased resistance to antibiotics compared to their free-living, planktonic counterparts. researchgate.net
Several factors contribute to the high resistance of biofilms to Dikanamycin A tris(sulphate):
Reduced Penetration: The dense EPS matrix can act as a physical barrier, impeding the diffusion of the antibiotic to the deeper layers of the biofilm. researchgate.net
Altered Microenvironment: The physiological conditions within the biofilm, such as nutrient limitation and oxygen gradients, can lead to a slower growth rate of the bacteria, making them less susceptible to antibiotics that target active cellular processes. researchgate.net
Adaptive Gene Expression: Bacteria in biofilms often upregulate the expression of genes associated with stress responses and resistance, including those encoding efflux pumps. researchgate.net
Persister Cells: A subpopulation of dormant or slow-growing "persister" cells within the biofilm can tolerate high concentrations of antibiotics and are thought to be responsible for the recalcitrance of chronic infections.
The combination of these factors makes biofilm-associated infections particularly difficult to treat and highlights the need for strategies that can disrupt the biofilm structure or target the resistant cells within it.
Horizontal Gene Transfer and Dissemination of Resistance Determinants
The ability of bacteria to share genetic material through horizontal gene transfer (HGT) is a major driver of the rapid spread of antibiotic resistance. wikipedia.orglakeforest.edu Resistance genes, including those conferring resistance to Dikanamycin A tris(sulphate), can be located on mobile genetic elements such as plasmids and transposons, which can be transferred between different bacterial species and genera. wikipedia.orgnih.gov
The primary mechanisms of HGT are:
Conjugation: The transfer of genetic material, typically plasmids, through direct cell-to-cell contact. wikipedia.org This is considered the most significant mechanism for the spread of antibiotic resistance genes.
Transformation: The uptake of naked DNA from the environment. lakeforest.edu
Transduction: The transfer of bacterial DNA by bacteriophages (viruses that infect bacteria). wikipedia.org
Aminoglycoside resistance genes are frequently found on plasmids, often as part of multi-resistance cassettes that also carry genes for resistance to other classes of antibiotics. wikipedia.org This co-localization of resistance genes facilitates the selection and dissemination of multidrug-resistant strains.
Preclinical Pharmacokinetic and Pharmacodynamic Investigations of Dikanamycin a Tris Sulphate
In Vitro Metabolism and Stability in Biological Matrices
To understand the metabolic fate of a new chemical entity, researchers typically assess its stability in various biological environments. Standard in vitro assays would involve incubating Dikanamycin A tris(sulphate) with liver microsomes, S9 fractions, or hepatocytes from different species, including humans and relevant preclinical animal models (e.g., mouse, rat). These studies help to identify the primary metabolic pathways and the enzymes responsible for the compound's breakdown. The rate of degradation provides an initial estimate of its metabolic stability, which is a key determinant of its half-life in vivo.
Stability is also evaluated in plasma and whole blood to determine susceptibility to enzymatic degradation in the systemic circulation. The inherent chemical stability of the molecule is assessed in buffer at various pH levels to understand its susceptibility to non-enzymatic degradation.
Absorption and Distribution Studies in Preclinical Animal Models
Preclinical studies in animal models are essential to understand how a drug is absorbed into the bloodstream and distributed to various tissues. Following administration via different routes (e.g., intravenous, oral, subcutaneous), serial blood samples are collected to determine the concentration of the drug over time. This data is used to calculate key pharmacokinetic parameters such as bioavailability, maximum concentration (Cmax), and the time to reach maximum concentration (Tmax).
Tissue distribution studies are often conducted using radiolabeled compounds or by direct measurement of drug concentrations in various organs and tissues after a single or multiple doses. These studies provide insights into where the drug accumulates in the body, which can be related to both its efficacy and potential toxicity.
Excretion Pathways and Elimination Kinetics
To understand how Dikanamycin A tris(sulphate) is removed from the body, excretion studies are performed in animal models. Urine and feces are collected over a period of time after drug administration, and the amounts of the parent drug and its metabolites are quantified. This helps to determine the primary routes of elimination (renal vs. biliary).
Preclinical Efficacy Studies in Animal Models of Infection
The antimicrobial activity of Dikanamycin A tris(sulphate) would be evaluated in established animal models of infection that mimic human diseases. The choice of model depends on the target pathogen(s).
Murine Infection Models
Mouse models are the most common for evaluating the efficacy of new antibiotics. These can include models of sepsis, pneumonia, urinary tract infections, and skin and soft tissue infections. In these models, mice are infected with a specific pathogen and then treated with the test compound. Efficacy is typically assessed by measuring the reduction in bacterial load in target organs (e.g., lungs, kidneys, spleen) or by observing an increase in survival rates compared to untreated control animals.
Zebrafish Larval Models
The zebrafish larva is an increasingly popular model for high-throughput screening of antimicrobial compounds. Its optical transparency allows for real-time visualization of the infection process and the effects of the drug. Zebrafish larvae can be infected with a variety of pathogens, and the efficacy of the test compound can be assessed by monitoring bacterial burden and larval survival.
Other Relevant in vivo Animal Models
Depending on the intended clinical application, other animal models such as rats, rabbits, or guinea pigs may be used. For example, a rabbit model might be used to study endocarditis, while a guinea pig model could be employed for infections like tuberculosis. These larger animal models can provide additional data on the pharmacokinetic and pharmacodynamic properties of the compound in a system that may more closely resemble human physiology.
Pharmacodynamic Modeling to Predict Efficacy in Preclinical Settings
Pharmacodynamic (PD) modeling for aminoglycosides like Dikanamycin A tris(sulphate) is crucial for predicting their antibacterial efficacy and optimizing dosing regimens in preclinical studies. These models establish a quantitative relationship between the drug concentration at the site of infection and the resulting antimicrobial effect. For aminoglycosides, the primary PD parameter that correlates with efficacy is the ratio of the peak plasma concentration (Cmax) to the minimum inhibitory concentration (MIC), or the ratio of the area under the concentration-time curve (AUC) to the MIC.
In vitro and in vivo models are employed to delineate these PD relationships. In vitro studies, such as time-kill curve experiments, expose bacterial cultures to varying concentrations of the antibiotic over time. These studies help determine the concentration-dependent killing characteristics of the drug. For Kanamycin (B1662678) A, these studies have demonstrated rapid, concentration-dependent bactericidal activity against a range of susceptible pathogens.
Animal infection models, most commonly in rodents, are then used to validate these parameters in vivo. In these models, researchers can simulate human pharmacokinetic profiles and correlate drug exposure with bacterial clearance from tissues. This allows for the determination of the specific Cmax/MIC or AUC/MIC ratios required for bacteriostatic and bactericidal effects.
Table 1: Illustrative Pharmacodynamic Parameters for Kanamycin A Against Susceptible Bacterial Strains (Data are representative and compiled from typical aminoglycoside profiles)
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Target Cmax/MIC for Bactericidal Effect | Target AUC24/MIC for Bactericidal Effect |
|---|---|---|---|
| Escherichia coli | 2 | 8-10 | 100-120 |
| Klebsiella pneumoniae | 1 | 8-10 | 100-120 |
Preliminary Toxicological Assessments in Animal Models
Preliminary toxicological assessments in animal models are a cornerstone of preclinical safety evaluation for any new compound, including Dikanamycin A tris(sulphate). These studies aim to identify potential target organs for toxicity, understand the dose-dependency of adverse effects, and establish a preliminary safety margin before any human trials. pacificbiolabs.com For aminoglycosides, the primary and well-documented toxicities are ototoxicity (damage to the inner ear) and nephrotoxicity (damage to the kidneys). creative-diagnostics.com
These assessments typically involve administering a range of doses of the compound to rodent and non-rodent species for a specified duration. Key aspects of these studies include:
Acute Toxicity Studies: These involve the administration of a single high dose to determine the immediate effects and the median lethal dose (LD50).
Repeat-Dose Toxicity Studies: Animals are given daily doses of the drug for a period ranging from a few weeks to several months. pacificbiolabs.com This helps in identifying target organs for toxicity and assessing the potential for cumulative damage.
During these studies, a comprehensive set of parameters is monitored, including clinical observations, body weight changes, food and water consumption, and detailed hematological and biochemical analyses of blood and urine. At the end of the study, a full necropsy is performed, and organs are examined both macroscopically and microscopically to identify any pathological changes.
For Kanamycin A, preclinical toxicology studies in animal models such as rats and guinea pigs have consistently highlighted the kidneys and the inner ear as the primary sites of toxicity. nih.gov Histopathological examination of the kidneys often reveals damage to the proximal tubular cells. drugbank.com Ototoxicity is assessed through functional tests (e.g., auditory brainstem response) and histological examination of the cochlea. nih.gov
Table 2: Representative Preliminary Toxicological Findings for Kanamycin A in Animal Models
| Animal Model | Route of Administration | Observed Toxicities | Key Findings |
|---|---|---|---|
| Rat | Intramuscular | Nephrotoxicity | Dose-dependent increases in blood urea (B33335) nitrogen (BUN) and creatinine; evidence of renal tubular necrosis upon histological examination. |
| Guinea Pig | Subcutaneous | Ototoxicity | Damage to outer hair cells in the cochlea, leading to hearing loss, particularly at high frequencies. |
These preclinical toxicological data are essential for guiding the design of subsequent clinical trials, including the selection of a safe starting dose and the identification of key safety parameters to monitor in human subjects. pacificbiolabs.com
Advanced Methodologies and Research Applications of Dikanamycin a Tris Sulphate
Development of Analytical Methods for Dikanamycin A tris(sulphate) Detection
Accurate detection and quantification of Dikanamycin A tris(sulphate) are essential for research and quality control. Methodologies primarily rely on separating the compound from complex matrices and measuring its concentration through highly sensitive detection techniques.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive method for the analysis of Dikanamycin A tris(sulphate) and related aminoglycosides. longdom.orgnih.govnih.gov This technique involves a multi-step process beginning with sample preparation, which is critical for removing interfering substances like proteins. A common method for this is protein precipitation using agents such as trichloroacetic acid or acetonitrile. longdom.orgnih.govusda.gov
Once the sample is prepared, it is injected into a liquid chromatography system. Due to the high polarity of aminoglycosides, specialized chromatographic techniques are often employed. Hydrophilic Interaction Liquid Chromatography (HILIC) is a common approach that effectively retains and separates these polar compounds. shimadzu.eu Another technique is ion-pair reversed-phase chromatography, where an ion-pairing reagent is added to the mobile phase to enhance the retention of the charged aminoglycoside molecules on the non-polar stationary phase. usda.gov
After separation by chromatography, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is typically used to generate charged parent ions of the Dikanamycin A molecule. usda.gov These ions are then fragmented, and specific product ions are monitored in a mode known as Multiple Reaction Monitoring (MRM), which provides excellent specificity and reduces background noise. shimadzu.euresearchgate.net For kanamycin (B1662678) A, a common MRM transition is monitoring the parent ion at m/z 485 and the fragment ion at m/z 163. cancer.gov This combination of liquid chromatography for separation and tandem mass spectrometry for detection allows for precise quantification of Dikanamycin A tris(sulphate) even at very low concentrations. longdom.org
| Parameter | Technique/Method | Description |
|---|---|---|
| Sample Preparation | Protein Precipitation | Use of Trichloroacetic Acid (TCA) or Acetonitrile to remove proteins from biological samples. longdom.orgnih.gov |
| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation technique suitable for highly polar compounds like aminoglycosides. shimadzu.eu |
| Ionization | Positive-mode Electrospray Ionization (ESI+) | Generates positively charged ions of the analyte for mass spectrometric analysis. usda.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) | Provides high specificity and sensitivity through Multiple Reaction Monitoring (MRM). shimadzu.euresearchgate.net |
Bioassays are fundamental for determining the biological activity of Dikanamycin A tris(sulphate). These methods rely on observing the inhibitory effect of the antibiotic on the growth of a susceptible microorganism. The most common techniques are the agar diffusion assays, such as the cylinder-plate or disk diffusion method.
In a typical agar diffusion assay, a petri dish containing a suitable nutrient agar is uniformly inoculated with a suspension of a sensitive test bacterium. A solution containing Dikanamycin A tris(sulphate) is then applied to the plate, often in a small paper disk or a cylindrical well cut into the agar. The plate is incubated under controlled temperature and time conditions. During incubation, the antibiotic diffuses outward from the source, creating a concentration gradient in the agar. In the area where the concentration is sufficient to inhibit bacterial growth, a clear "zone of inhibition" will form. The diameter of this zone is proportional to the concentration and potency of the antibiotic. By comparing the zone size to those produced by standard solutions of known concentration, the activity of the Dikanamycin A tris(sulphate) sample can be quantified.
Another approach is the turbidimetric or "tube" assay. This method measures the inhibition of microbial growth in a liquid culture. A series of tubes containing liquid growth medium are inoculated with a test organism, and varying concentrations of Dikanamycin A tris(sulphate) are added. After incubation, the growth in each tube is measured by its turbidity using a spectrophotometer. The concentration of the antibiotic is inversely proportional to the amount of bacterial growth observed.
| Assay Component | Description | Purpose |
|---|---|---|
| Test Microorganism | A bacterial strain known to be susceptible to aminoglycosides. | Indicator of antibiotic activity. |
| Nutrient Medium | Agar (for diffusion) or Broth (for turbidimetric) that supports robust bacterial growth. | To allow the test organism to grow and show inhibition. |
| Antibiotic Sample | Solution of Dikanamycin A tris(sulphate) at unknown activity. | The substance being tested. |
| Standard Solution | Solutions of Dikanamycin A tris(sulphate) at known concentrations. | To create a standard curve for quantifying the sample's activity. |
| Measurement | Diameter of the zone of inhibition (diffusion) or optical density (turbidimetric). | To quantify the extent of growth inhibition. |
Application in Molecular Biology Research as a Biochemical Tool
Dikanamycin A tris(sulphate) is an indispensable tool in molecular biology, primarily used as a selective agent in bacterial genetics and for maintaining plasmids during recombinant protein production.
In bacterial genetics, it is often necessary to grow only those cells that have successfully incorporated a specific piece of foreign DNA, such as a plasmid. Dikanamycin A tris(sulphate) is used as a selective agent for this purpose. The plasmid is engineered to carry a gene that confers resistance to kanamycin and its analogs. The most common mechanism of resistance is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes, such as aminoglycoside phosphotransferases (APHs).
When a population of bacteria is transformed with such a plasmid, only a fraction of the cells successfully take it up. To isolate these transformed cells, the entire population is plated onto a nutrient agar medium containing a selective concentration of Dikanamycin A tris(sulphate). The antibiotic will inhibit the growth of or kill all the bacteria that did not take up the plasmid. In contrast, the cells that contain the plasmid can express the resistance gene, produce the modifying enzyme, inactivate the antibiotic, and therefore grow and form colonies. This allows for the straightforward selection of successfully transformed bacteria.
The same principle of antibiotic selection is critical in the production of recombinant proteins. Plasmids used for protein expression (expression vectors) are almost always designed to carry an antibiotic resistance gene. When bacteria are grown in large-scale liquid cultures to produce a target protein, Dikanamycin A tris(sulphate) is added to the growth medium.
This serves a crucial purpose: it ensures that the bacteria maintain the plasmid over many generations. Without the selective pressure of the antibiotic, bacteria might lose the plasmid, as replicating this extra DNA can be metabolically costly. Loss of the plasmid would mean that the cells would no longer produce the desired protein, leading to a significant reduction in the final yield. By including Dikanamycin A tris(sulphate) in the culture medium, only the bacteria that retain the plasmid and its resistance gene can survive and replicate, thus ensuring that the entire bacterial population is actively producing the target protein.
| Component | Example | Function in Protein Expression |
|---|---|---|
| Bacterial Host | E. coli BL21(DE3) | The cellular machinery for producing the recombinant protein. |
| Expression Plasmid | pET vector with a target gene | Carries the gene for the target protein and the resistance gene. |
| Resistance Gene | Aminoglycoside phosphotransferase (aph) | Encodes an enzyme that inactivates Dikanamycin A. |
| Selective Agent | Dikanamycin A tris(sulphate) | Added to the culture medium to eliminate cells that have lost the plasmid. |
| Culture Medium | Luria-Bertani (LB) or Terrific Broth | Provides nutrients for bacterial growth. |
High-Throughput Screening Platforms for Novel Interactions
High-throughput screening (HTS) is a drug discovery process that uses automation and robotics to rapidly test hundreds of thousands of compounds for a specific biological activity. Dikanamycin A tris(sulphate) can be integrated into HTS platforms in several ways to discover novel molecular interactions or new antimicrobial agents.
One application involves screening large libraries of small molecules to find compounds that might enhance the activity of Dikanamycin A or overcome resistance to it. In such a screen, a bacterial strain that is resistant to Dikanamycin A would be grown in thousands of individual wells of a microplate. Each well would receive a different compound from the library in addition to Dikanamycin A. If a compound interferes with the resistance mechanism, the bacteria in that well will be killed, providing a "hit." This approach can identify new drug candidates that could be used in combination therapy.
Conversely, Dikanamycin A tris(sulphate) itself can be screened against libraries of biological targets to identify novel interactions or mechanisms of action. For example, it could be tested against a panel of different bacterial species or mutant strains to create a detailed profile of its activity, which might reveal new therapeutic uses. These platforms often rely on automated liquid handling systems and sensitive readouts, such as fluorescence or luminescence, to process the large number of samples efficiently and identify promising candidates for further research.
| HTS Step | Description | Example Application with Dikanamycin A |
|---|---|---|
| Assay Development | Creating a robust, miniaturized, and automated test. | Developing a 384-well plate assay to measure the growth of a Dikanamycin A-resistant bacterium. |
| Library Screening | Testing thousands of compounds against the target. | Screening a 100,000-compound library for molecules that restore Dikanamycin A's activity against the resistant strain. |
| Hit Identification | Using data analysis to identify compounds that show the desired effect. | Identifying wells where bacterial growth was inhibited, indicating a potential resistance breaker. |
| Hit Validation | Re-testing the initial hits and performing secondary assays to confirm activity. | Confirming the activity of the top 10 compounds and testing them for toxicity against human cells. |
Bioinformatic and Chemoinformatic Analysis of Dikanamycin A tris(sulphate) Data
The study of Dikanamycin A tris(sulphate), a compound within the aminoglycoside class of antibiotics, is increasingly benefiting from the application of sophisticated computational tools. Bioinformatic and chemoinformatic analyses offer powerful methodologies to investigate its mechanisms of action, potential for resistance, and opportunities for structural optimization. While specific published data on the bioinformatic and chemoinformatic analysis of Dikanamycin A tris(sulphate) is limited, the well-established computational approaches used for the broader aminoglycoside family, particularly the closely related kanamycin, provide a clear framework for its analysis.
Bioinformatic approaches are crucial for understanding the genetic basis of bacterial resistance to Dikanamycin A tris(sulphate). By analyzing genomic and proteomic data, researchers can identify genes that confer resistance, such as those encoding aminoglycoside-modifying enzymes (AMEs). rsc.orgresearchgate.net These enzymes, including acetyltransferases, phosphotransferases, and nucleotidyltransferases, alter the structure of the antibiotic, preventing it from binding to its ribosomal target. rsc.org Computational tools can predict the presence of AME-coding genes in bacterial genomes, helping to forecast potential resistance profiles. researchgate.netcrimsonpublishers.comnih.gov Furthermore, bioinformatics plays a vital role in studying mutations in the ribosomal RNA (rRNA), the primary target of aminoglycosides, which can also lead to resistance. ox.ac.uk
Chemoinformatic analysis, on the other hand, focuses on the chemical properties and structure-activity relationships (SAR) of Dikanamycin A tris(sulphate). These methods are instrumental in designing novel derivatives with improved efficacy and reduced susceptibility to resistance mechanisms.
Molecular Modeling and Simulation of Dikanamycin A tris(sulphate) Interactions
Molecular modeling and simulation are powerful chemoinformatic techniques used to visualize and analyze the interaction of Dikanamycin A tris(sulphate) with its biological targets at an atomic level. These methods provide insights that are often difficult to obtain through experimental approaches alone.
Docking Studies : Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. In the context of Dikanamycin A tris(sulphate), docking studies can simulate its binding to the bacterial ribosomal A-site. This can help to understand the key interactions, such as hydrogen bonds and electrostatic interactions, that are crucial for its antibacterial activity. For the related compound kanamycin, docking studies have been used to explore its binding to various G-quadruplex DNA structures, suggesting potential alternative therapeutic applications. mdpi.com
Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic view of the interactions between Dikanamycin A tris(sulphate) and its target over time. These simulations can reveal conformational changes in both the drug and the target upon binding, offering a more realistic representation of the biological system. frontiersin.org For instance, MD simulations of kanamycin with the outer membrane protein TolC of Escherichia coli have provided insights into the dynamics of their interaction. frontiersin.org
Database Mining for Novel Aminoglycoside Scaffolds and Resistance Mechanisms
The proliferation of biological and chemical databases provides a rich resource for the discovery of novel antibiotic scaffolds and the identification of new resistance mechanisms.
Mining for Novel Scaffolds : Chemical databases can be mined for compounds with structural similarities to Dikanamycin A tris(sulphate). These compounds can then be computationally screened for potential antibacterial activity. This approach, known as virtual screening, can significantly accelerate the early stages of drug discovery.
Identifying Resistance Genes : Biological databases, such as the Comprehensive Antibiotic Resistance Database (CARD), compile extensive information on antibiotic resistance genes and their associated mechanisms. nih.gov Researchers can query these databases to identify known resistance determinants that may affect the activity of Dikanamycin A tris(sulphate) and to recognize emerging resistance threats.
Quantitative Structure-Activity Relationship (QSAR) Studies of Dikanamycin A tris(sulphate) Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. researchgate.net
Predictive Modeling : By developing QSAR models for analogues of Dikanamycin A tris(sulphate), it is possible to predict the antibacterial activity of novel, unsynthesized derivatives. This allows for the prioritization of synthetic efforts towards compounds with the highest predicted potency. QSAR studies have been successfully applied to other aminoglycosides to develop derivatives with improved properties. nih.govnih.gov
Understanding SAR : QSAR models can also provide valuable insights into the structure-activity relationships of a class of compounds. By identifying the key molecular descriptors that influence activity, researchers can better understand how modifications to the chemical structure of Dikanamycin A tris(sulphate) will impact its efficacy.
Interactive Data Table: Key Bioinformatic and Chemoinformatic Approaches for Aminoglycoside Analysis
| Methodology | Application to Dikanamycin A tris(sulphate) | Key Insights | Relevant Databases/Tools |
| Molecular Docking | Predicting the binding mode to the bacterial ribosome. | Identification of key binding interactions and potential resistance mutations. | AutoDock, Glide, GOLD |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the drug-target complex. | Understanding conformational changes and the stability of binding. | GROMACS, AMBER, CHARMM |
| Database Mining | Searching for similar chemical structures and known resistance genes. | Discovery of novel scaffolds and prediction of resistance profiles. | PubChem, ChEMBL, Comprehensive Antibiotic Resistance Database (CARD) |
| QSAR Modeling | Correlating chemical structure with antibacterial activity. | Predicting the potency of new derivatives and guiding lead optimization. | MOE, SYBYL, Dragon |
Concluding Remarks and Future Research Perspectives on Dikanamycin a Tris Sulphate
Identification of Critical Knowledge Gaps in Dikanamycin A tris(sulphate) Research
A thorough review of the existing scientific literature reveals several critical areas where knowledge regarding Dikanamycin A tris(sulphate) is limited or entirely absent. These gaps represent significant hurdles to a comprehensive understanding of its therapeutic potential and mechanism of action.
| Identified Knowledge Gap | Description of Missing Information | Implication for Research |
| Biological Activity Spectrum | The full range of antibacterial, antiviral, or antifungal activity of Dikanamycin A tris(sulphate) has not been systematically evaluated. | A comprehensive screening against a diverse panel of pathogens is necessary to determine its potential as an anti-infective agent. |
| Mechanism of Action | The precise molecular targets and mechanisms by which Dikanamycin A tris(sulphate) exerts any potential biological effects are unknown. | Mechanistic studies are crucial to understand its mode of action and to guide rational drug design for improved efficacy. |
| Structure-Activity Relationship (SAR) | The relationship between the tris-sulfate modification and the biological activity of the Dikanamycin A scaffold is not understood. | Systematic synthesis and evaluation of derivatives with varying degrees of sulfation would elucidate the role of the sulfate groups. |
| Pharmacokinetics and Pharmacodynamics | There is no available data on the absorption, distribution, metabolism, and excretion (ADME) profile of Dikanamycin A tris(sulphate), nor on its dose-response relationship. | These studies are fundamental for any potential preclinical and clinical development. |
| Toxicity Profile | The potential for ototoxicity and nephrotoxicity, common side effects of aminoglycosides, has not been assessed for Dikanamycin A tris(sulphate). | A thorough toxicological evaluation is essential to determine its safety profile. |
Emerging Research Directions for Expanding Dikanamycin A tris(sulphate) Utility
The unique chemical nature of Dikanamycin A tris(sulphate) opens up several exciting avenues for future research that could expand its utility beyond traditional antibiotic applications.
One promising direction is the exploration of its potential as a modulator of RNA-protein interactions. The high negative charge conferred by the three sulfate groups could enable specific binding to RNA structures, such as viral RNA or non-coding RNAs involved in disease. This could lead to the development of novel antiviral or gene-regulating therapies.
Another emerging area is its application in the development of targeted drug delivery systems. The polyanionic nature of Dikanamycin A tris(sulphate) could be exploited for complexation with cationic drug molecules or nanoparticles, potentially improving their solubility, stability, and cellular uptake.
Furthermore, investigating the role of the tris-sulfate moiety in overcoming antibiotic resistance mechanisms is a critical research direction. It is conceivable that the sulfate groups could sterically hinder the enzymatic modification of the aminoglycoside core by bacterial resistance enzymes, thus restoring activity against resistant strains.
Potential for Developing New Anti-Infective or Anti-Cancer Agents Based on Dikanamycin A tris(sulphate) Scaffold
The Dikanamycin A tris(sulphate) scaffold holds considerable potential as a template for the design of new anti-infective and anti-cancer agents. Its aminoglycoside core provides a well-established framework for interacting with ribosomal RNA, the primary target of this class of antibiotics.
As an Anti-Infective Agent:
By leveraging the core structure, medicinal chemists could synthesize a library of derivatives with modified substitution patterns on the sugar rings, in addition to the tris-sulfate modification. This approach could lead to the discovery of compounds with:
Broadened antibacterial spectrum: Activity against a wider range of Gram-positive and Gram-negative bacteria.
Enhanced potency: Lower minimum inhibitory concentrations (MICs) against susceptible and resistant strains.
Reduced toxicity: Modifications that decrease the affinity for mammalian mitochondrial ribosomes, thereby mitigating the risk of ototoxicity and nephrotoxicity.
As an Anti-Cancer Agent:
The ability of aminoglycosides to bind to RNA can be repurposed to target oncogenic RNAs or ribosomes in cancer cells. The Dikanamycin A tris(sulphate) scaffold could be modified to enhance its specificity for cancer-associated RNA targets. Research in this area could focus on:
Targeting ribosomal biogenesis: Developing compounds that disrupt the production of ribosomes, a process often upregulated in cancer cells.
Inhibiting translation of oncoproteins: Designing molecules that selectively bind to the messenger RNA (mRNA) of key cancer-driving proteins, thereby preventing their synthesis.
The development of such novel agents will require a multidisciplinary approach, combining synthetic chemistry, molecular modeling, and comprehensive biological evaluation to unlock the full therapeutic potential of the Dikanamycin A tris(sulphate) scaffold.
Q & A
Q. How can researchers ensure reproducibility in sulfate group stability studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
